![molecular formula C16H9ClF3NO2 B6338793 2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98% CAS No. 62039-89-8](/img/structure/B6338793.png)
2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98% (hereafter referred to as “2-CTB”) is a synthetic organic compound that has been studied in recent years for its potential applications in scientific research. 2-CTB is a member of the isoindole family and can be synthesized through a reaction of 4-chloro-3-trifluoromethylbenzaldehyde and 1H-isoindole-1,3(2H)-dione in the presence of a catalytic amount of pyridine. This compound has been studied for its potential applications in a variety of scientific fields, including chemistry, biochemistry, and physiology.
科学的研究の応用
2-CTB has been studied for its potential applications in a variety of scientific fields. In chemistry, 2-CTB has been used as a reagent in the synthesis of various compounds. In biochemistry, it has been used as a fluorescent probe for the detection of proteins and other biomolecules. In physiology, 2-CTB has been studied for its potential applications in drug delivery and targeted drug delivery.
作用機序
The mechanism of action of 2-CTB is not yet fully understood. However, it is believed that the compound binds to proteins and other biomolecules in the body, which then triggers a series of biochemical and physiological reactions. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
2-CTB has been found to have a variety of biochemical and physiological effects. In vitro, it has been found to inhibit the activity of certain enzymes, including cytochrome P450 and cytochrome b5. It has also been found to have an anti-inflammatory effect in mice. In vivo, 2-CTB has been found to have an anti-tumor effect in mice.
実験室実験の利点と制限
2-CTB is a relatively safe compound to use in lab experiments. It is relatively stable and has low toxicity. However, it is important to note that 2-CTB is a potent compound and should be handled with caution. Additionally, 2-CTB is not soluble in water, which can limit its use in some experiments.
将来の方向性
The potential applications of 2-CTB are still being explored. Future research will focus on further understanding the mechanism of action of 2-CTB, as well as its potential applications in drug delivery and targeted drug delivery. Additionally, research will focus on the potential of 2-CTB as a therapeutic agent, as well as its potential applications in other areas of scientific research.
合成法
The synthesis of 2-CTB is a straightforward two-step reaction. The first step involves the reaction of 4-chloro-3-trifluoromethylbenzaldehyde and 1H-isoindole-1,3(2H)-dione in the presence of a catalytic amount of pyridine. This reaction results in the formation of an intermediate product, which is then reacted with aqueous methanol to form 2-CTB. This method of synthesis has been found to be efficient and cost-effective, making it a popular choice for researchers.
特性
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO2/c17-13-6-5-9(7-12(13)16(18,19)20)8-21-14(22)10-3-1-2-4-11(10)15(21)23/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNOIGJLPBEAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

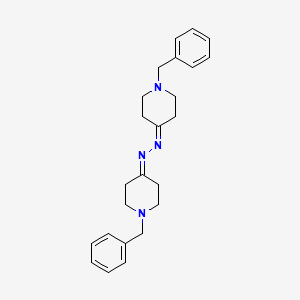
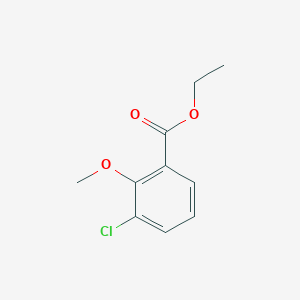

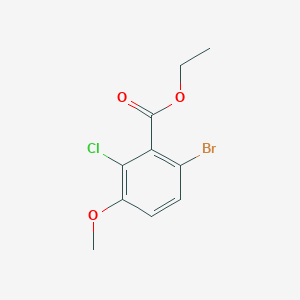
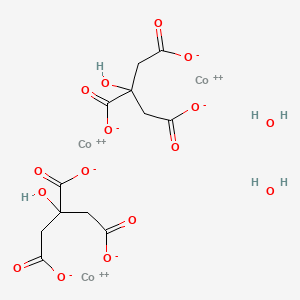

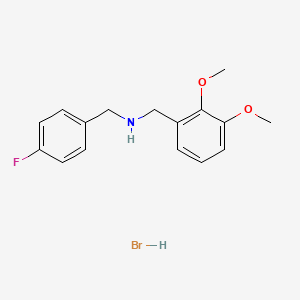

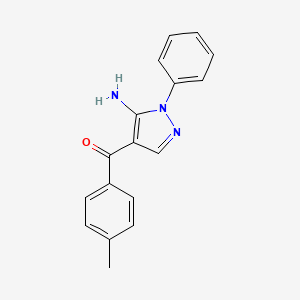
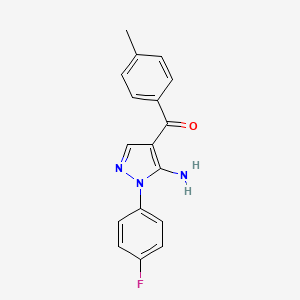
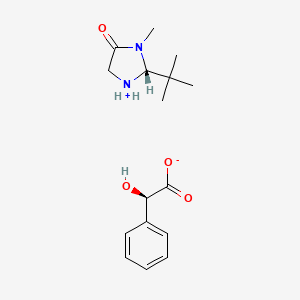
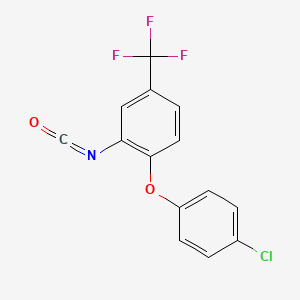
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)
